Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate
Overview
Description
Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazole derivatives, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of a cyclopropyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the neutralization of the carboxylic acid group with potassium hydroxide to yield the potassium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.
Chemical Reactions Analysis
Types of Reactions: Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
Chemistry: In chemistry, Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, derivatives of oxazole compounds have been investigated for their therapeutic potential. This compound may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The cyclopropyl group may enhance the compound’s binding affinity and specificity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
- Potassium 3-methyl-1,2-oxazole-5-carboxylate
- Potassium 3-phenyl-1,2-oxazole-5-carboxylate
- Potassium 3-ethyl-1,2-oxazole-5-carboxylate
Comparison: Compared to these similar compounds, Potassium 3-cyclopropyl-1,2-oxazole-5-carboxylate is unique due to the presence of the cyclopropyl group. This group imparts distinct steric and electronic properties, potentially leading to different reactivity and biological activity. The cyclopropyl group can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
potassium;3-cyclopropyl-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.K/c9-7(10)6-3-5(8-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKGIRKMFZHXEC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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